7-Hydroxytropolone discovery and isolation from Pseudomonas
7-Hydroxytropolone discovery and isolation from Pseudomonas
An In-depth Technical Guide to the Discovery and Isolation of 7-Hydroxytropolone from Pseudomonas
Introduction
7-Hydroxytropolone (7-HT) is a specialized metabolite belonging to the tropolone class of natural products, characterized by a unique seven-membered aromatic ring. First identified as a non-fluorescent siderophore from Pseudomonas donghuensis, this molecule has garnered significant interest within the scientific community.[1][2][3][4] Its biological activities are multifaceted, encompassing potent iron-chelating capabilities crucial for bacterial survival in iron-limited environments, as well as broad-spectrum antimicrobial properties against various fungal and bacterial phytopathogens.[5][6][7][8] This guide provides a comprehensive technical overview of the discovery, isolation, characterization, and biosynthesis of 7-hydroxytropolone from Pseudomonas species, tailored for researchers, scientists, and professionals in drug development.
Discovery and Producing Organisms
The discovery of 7-hydroxytropolone is linked to investigations into the iron acquisition mechanisms of Pseudomonas donghuensis HYS, which was observed to secrete large quantities of iron-chelating substances.[3][4] While the fluorescent siderophore pyoverdine was identified, a non-fluorescent substance was found to be the dominant contributor to the iron-chelating activity.[1][3][4] Through detailed spectroscopic analysis, this compound was identified as 7-hydroxytropolone.[4]
Several Pseudomonas species have since been identified as producers of 7-HT, including:
Quantitative Data
The characterization and biological activity of 7-hydroxytropolone have been quantified across several studies. The following tables summarize key data points.
Table 1: Production Yields and Physicochemical Properties
| Parameter | Value | Source Organism / Condition | Reference |
| Molecular Formula | C₇H₆O₃ | N/A | [10] |
| Molecular Weight | 138.12 g/mol | N/A | [10] |
| Production Yield | ~9 mg/L | Pseudomonas sp. PA14H7 (in TY medium, 48h) | [5][8] |
| Enhanced Yield | Up to 30 mg/L | Pseudomonas sp. PA14H7 (in MK medium + 150 mg/L Phenylalanine) | [11] |
| Reported Range | 30 - 90 mg/L | Various Pseudomonas strains | [1] |
| Iron Complex | 2:1 | 7-HT : Fe(III) | [1][4] |
Table 2: Analytical Characterization Data
| Technique | Parameter | Observed Value | Reference |
| LC-MS (ESI+) | [M+H]⁺ (Calculated) | 139.0390 m/z | [2] |
| [M+H]⁺ (Observed) | 139.0389 m/z | [2] | |
| UV Spectroscopy | Max. Absorbance (λmax) | 327 nm | [5] |
| Secondary Absorbance | 244 nm, 320 nm | [5] |
Note: While NMR spectroscopy was critical for initial structure elucidation[4], specific chemical shift data for 7-HT is not detailed in the provided literature. As an illustrative example, Table 3 shows data for the related compound 3,7-dihydroxytropolone (3,7-dHT), also produced by Pseudomonas sp. Ps652.[1]
Table 3: ¹³C NMR Data for 3,7-dihydroxytropolone (Illustrative Example)
| Signal | Chemical Shift (ppm) | Reference |
| 1 | 119.5 | [1] |
| 2 | 129.4 | [1] |
| 3 | 158.1 | [1] |
| 4 | 158.9 | [1] |
Table 4: Biological Activity
| Compound | Target Organism | Metric (MIC) | Reference |
| 7-Hydroxytropolone | Streptomyces scabies | 5 µg/mL | [1] |
| 3,7-Dihydroxytropolone | Streptomyces scabies | 2.5 µg/mL | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful isolation and analysis of 7-hydroxytropolone. The following protocols are synthesized from established research.[5]
Bacterial Culture and Supernatant Preparation
-
Media: Tryptone Yeast (TY) extract broth is commonly used to promote the production of 7-HT.
-
Inoculation: Inoculate the sterile medium with a single colony of the Pseudomonas strain from a fresh agar plate.
-
Incubation: Grow cultures at 27°C for 48 hours with constant agitation (approx. 130 rpm).
-
Cell Removal: Harvest the culture and centrifuge at 10,000 x g for 15 minutes to pellet the bacterial cells.
-
Sterilization: Filter the resulting cell-free supernatant (CFS) through a 0.2 µm sterile filter to remove any remaining cells and debris.
Extraction of 7-Hydroxytropolone
-
pH Adjustment: Acidify the cell-free supernatant to pH 2 using a suitable acid (e.g., HCl). This step is critical for protonating the hydroxyl groups and improving extraction efficiency into an organic solvent.
-
Liquid-Liquid Extraction: Perform a solvent extraction using an equal volume of ethyl acetate. Mix vigorously and allow the phases to separate. Repeat the extraction three times to maximize recovery.
-
Solvent Evaporation: Combine the organic phases and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue contains the crude 7-hydroxytropolone extract.
Purification by Flash Chromatography
-
Stationary Phase: Use a suitable stationary phase such as silica gel.
-
Mobile Phase: Employ a gradient of solvents (e.g., hexane and ethyl acetate) to separate the compounds based on polarity.
-
Monitoring: Monitor the elution of the compound using UV detection at 244 nm and 320 nm.[5]
-
Fraction Collection: Collect the fractions containing the peak corresponding to 7-HT and evaporate the solvent to yield the purified compound as a yellow powder.[5]
Characterization and Quantification
-
LC-MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (Solvent A) and methanol (Solvent B), both containing 0.1% formic acid.
-
Gradient Program: 10% B (0-1 min), ramp to 90% B (1-7 min), hold at 90% B (7-12 min), return to 10% B (12-13 min), and re-equilibrate (13-18 min).[5]
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 320 nm and ESI+ mass spectrometry.
-
-
GC-MS Analysis (Most reliable for quantification):
-
Injector: 230°C, 1 µL injection volume with a 1:25 split ratio.
-
Oven Program: Start at 70°C (hold 5 min), then ramp at 15°C/min to 310°C (hold 2 min).[5]
-
Note: GC-MS is preferred for quantification as it detects the non-iron complexed form of 7-HT, leading to sharper, more reliable chromatographic peaks.[5]
-
Biosynthesis and Regulatory Pathways
The production of 7-HT in Pseudomonas is a tightly regulated process involving a dedicated biosynthetic gene cluster (BGC) and interception of a primary metabolic pathway.
Biosynthetic Pathway
The biosynthesis of 7-HT utilizes phenylacetic acid (PAA) as a key precursor.[6][9][12] The PAA itself can be derived from the catabolism of amino acids like phenylalanine.[9][11] The pathway involves genes from the PAA catabolon, with paaZ and ech playing synergistic roles.[1][12] The core biosynthetic steps are believed to involve an enoyl-CoA dehydratase, a flavoprotein that catalyzes a dehydrogenation-epoxidation step, and a conserved thioesterase essential for the final formation of the tropolone ring.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. 7-Hydroxytropolone produced and utilized as an iron-scavenger by Pseudomonas donghuensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudomonas PA14H7: Identification and Quantification of the 7-Hydroxytropolone Iron Complex as an Active Metabolite against Dickeya, the Causal Agent of Blackleg on the Potato Plant [mdpi.com]
- 6. Understanding the biosynthesis, metabolic regulation, and anti-phytopathogen activity of 3,7-dihydroxytropolone in Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-hydroxytropolone is the main metabolite responsible for the fungal antagonism of Pseudomonas donghuensis strain SVBP6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pseudomonas PA14H7: Identification and Quantification of the 7-Hydroxytropolone Iron Complex as an Active Metabolite against Dickeya, the Causal Agent of Blackleg on the Potato Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 7-Hydroxytropolone | C7H6O3 | CID 36917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Identification of Biosynthetic Precursors and Optimization of 7-Hydroxytropolone Bioproduction by Pseudomonas sp. PA14H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
